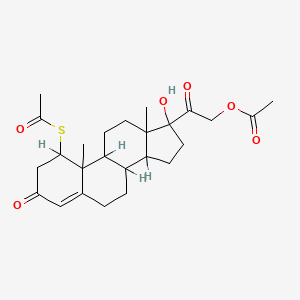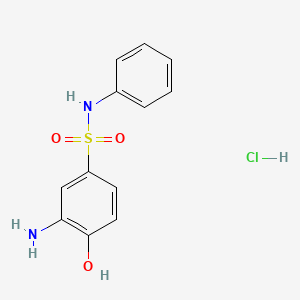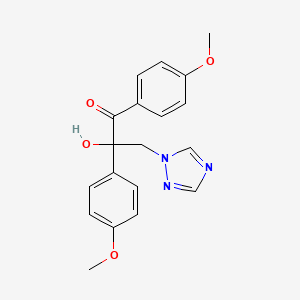
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide is a complex organic compound characterized by its unique structure, which includes multiple isotridecyl groups attached to a butyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diisotridecylamino)-N,N-diisotridecylbutyramide typically involves the reaction of isotridecylamine with butyric acid derivatives under controlled conditions. The process may include steps such as:
Amidation Reaction: Isotridecylamine reacts with butyric acid chloride in the presence of a base like triethylamine to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The isotridecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide derivatives with various functional groups.
Scientific Research Applications
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Diisotridecylamino)-N,N-diisotridecylbutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction processes.
Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
4-(Diisotridecylamino)-N,N-diisotridecylacetamide: Similar structure but with an acetamide backbone.
4-(Diisotridecylamino)-N,N-diisotridecylpropionamide: Similar structure but with a propionamide backbone.
Uniqueness
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide is unique due to its specific isotridecyl substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
94246-82-9 |
|---|---|
Molecular Formula |
C56H114N2O |
Molecular Weight |
831.5 g/mol |
IUPAC Name |
4-[bis(11-methyldodecyl)amino]-N,N-bis(11-methyldodecyl)butanamide |
InChI |
InChI=1S/C56H114N2O/c1-52(2)42-33-25-17-9-13-21-29-37-47-57(48-38-30-22-14-10-18-26-34-43-53(3)4)49-41-46-56(59)58(50-39-31-23-15-11-19-27-35-44-54(5)6)51-40-32-24-16-12-20-28-36-45-55(7)8/h52-55H,9-51H2,1-8H3 |
InChI Key |
KURNOLPYTKTADH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCN(CCCCCCCCCCC(C)C)CCCC(=O)N(CCCCCCCCCCC(C)C)CCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane](/img/structure/B12684861.png)










